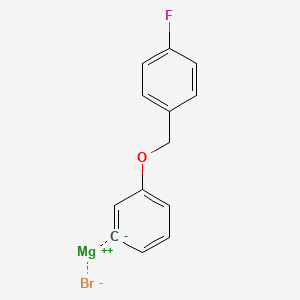
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 1-fluoro-4-(phenoxymethyl)benzene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide typically involves the reaction of 1-fluoro-4-(phenoxymethyl)benzene with magnesium in the presence of an ethereal solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:
1-fluoro-4-(phenoxymethyl)benzene+Mg→this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Substitution: Participates in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters are common electrophiles that react with this Grignard reagent.
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used for oxidation reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed by the reaction with aldehydes and ketones.
Ketones: Formed by the reaction with esters.
Substituted Benzene Derivatives: Formed by substitution reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom also stabilizes the negative charge on the carbon atom, facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;1-fluoro-4-(phenoxymethyl)benzene;chloride
- Magnesium;1-fluoro-4-(phenoxymethyl)benzene;iodide
- Magnesium;1-fluoro-4-(phenoxymethyl)benzene;fluoride
Uniqueness
Magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide is unique due to its specific reactivity and stability. The presence of the bromine atom makes it more reactive compared to its chloride and fluoride counterparts, while being more stable than the iodide variant. This balance of reactivity and stability makes it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C13H10BrFMgO |
|---|---|
Molekulargewicht |
305.42 g/mol |
IUPAC-Name |
magnesium;1-fluoro-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
UKZYMRGHLDQOMJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[C-]=CC(=C1)OCC2=CC=C(C=C2)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
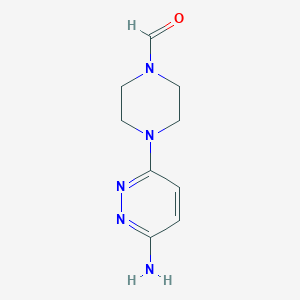
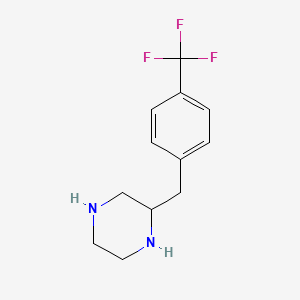
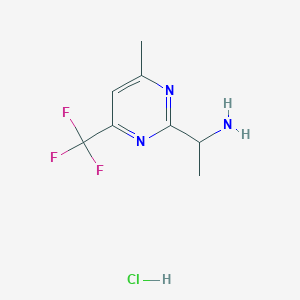

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)
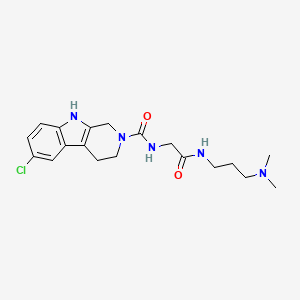
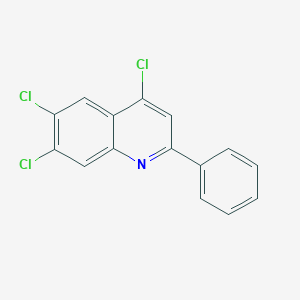
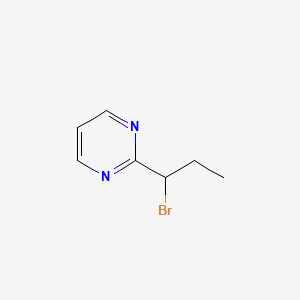
![2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12632784.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
![4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate](/img/structure/B12632795.png)

